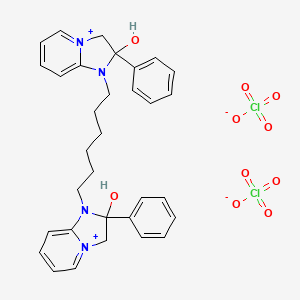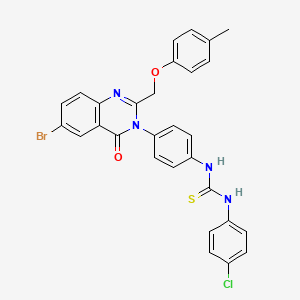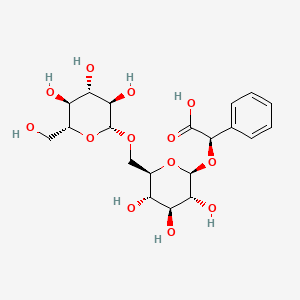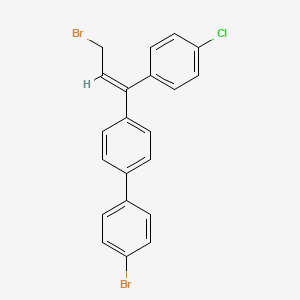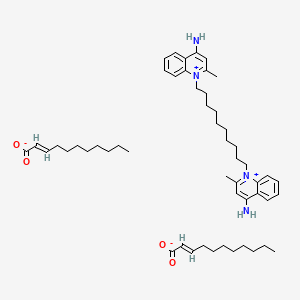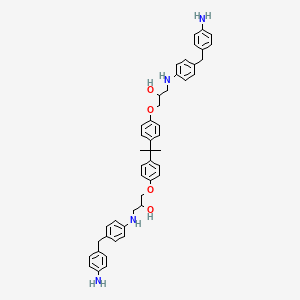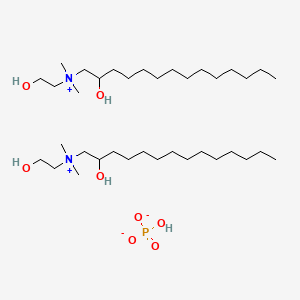
Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate typically involves the reaction of dimethylamine with 2-chloroethanol and tetradecyl alcohol in the presence of a base. The resulting intermediate is then reacted with phosphoric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tertiary amines.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal growth inhibition .
Medicine: In medicine, it is explored for its potential use in antimicrobial formulations and as a component in drug delivery systems .
Industry: Industrially, it is used in the formulation of detergents, emulsifiers, and antistatic agents .
Wirkmechanismus
The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
- Cetyltrimethylammonium bromide (CTAB)
- Dodecyltrimethylammonium chloride (DTAC)
- Benzalkonium chloride (BAC)
Comparison: Compared to these similar compounds, Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate has a unique combination of hydroxyl and long alkyl chains, which enhances its surfactant and antimicrobial properties. This makes it particularly effective in applications requiring both properties .
Eigenschaften
CAS-Nummer |
85006-11-7 |
|---|---|
Molekularformel |
C36H81N2O8P |
Molekulargewicht |
701.0 g/mol |
IUPAC-Name |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxytetradecyl)-dimethylazanium |
InChI |
InChI=1S/2C18H40NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-18(21)17-19(2,3)15-16-20;1-5(2,3)4/h2*18,20-21H,4-17H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
WUXDHWTZIQJMSE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




